molecular formula C6H10MnO4 B8788238 Manganese dipropionate CAS No. 21129-18-0

Manganese dipropionate

Cat. No. B8788238
M. Wt: 201.08 g/mol
InChI Key: ZGIHUCQOMWIMKH-UHFFFAOYSA-L
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Patent
US05591878

Procedure details

In a reaction vessel, 145.83 grams of manganese carbonate, 328.92 grams of propionic acid and 25.38 grams of sodium hydroxide, a relative molar ratio of 2:7:1 respectively, was combined and heated to reflux. Water was removed from the vessel during the reaction by means of a fractional distillation column. The reaction went to completion after 10 hours, producing a dark burgundy solution from which about 80 percent of the remaining acid was removed. The product solidified at 130° C. The final product contained 80.7 percent manganese propionate and 19.3 percent sodium propionate.
Quantity
145.83 g
Type
reactant
Reaction Step One
Quantity
328.92 g
Type
reactant
Reaction Step One
Quantity
25.38 g
Type
reactant
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Mn+2:5].[C:6]([OH:10])(=[O:9])[CH2:7][CH3:8].[OH-].[Na+]>>[C:6]([O-:10])(=[O:9])[CH2:7][CH3:8].[Mn+2:5].[C:6]([O-:10])(=[O:9])[CH2:7][CH3:8] |f:0.1,3.4,5.6.7|

Inputs

Step One
Name
Quantity
145.83 g
Type
reactant
Smiles
C([O-])([O-])=O.[Mn+2]
Name
Quantity
328.92 g
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
25.38 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
CUSTOM
Type
CUSTOM
Details
Water was removed from the vessel during the reaction by means of a fractional distillation column

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(CC)(=O)[O-].[Mn+2].C(CC)(=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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